molecular formula C10H17NO3 B2957690 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one CAS No. 1936347-87-3

5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Cat. No.: B2957690
CAS No.: 1936347-87-3
M. Wt: 199.25
InChI Key: WBGWDHOMJHNFKE-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (CAS 1936347-87-3) is a high-purity, specialized chemical compound offered for research and development purposes. This molecule features a unique spirocyclic architecture incorporating both lactam and ether oxygen functionalities, alongside a reactive hydroxymethyl group . Its molecular formula is C 10 H 17 NO 3 and it has a molecular weight of 199.25 g/mol . The distinct structure of this compound makes it a valuable intermediate in exploratory chemistry. The spirocyclic scaffold is of significant interest in medicinal chemistry for constructing three-dimensional frameworks, while the hydroxymethyl group serves as a versatile handle for further synthetic modification, enabling the creation of novel analogs and libraries for structure-activity relationship (SAR) studies . Researchers can utilize this building block in the synthesis of more complex molecules, potentially for applications in drug discovery and the development of pharmacological probes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can order available stock online with various shipping options. For specific purity specifications, handling guidelines, and data sheets, please contact our support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-6-8-5-9(13)11-7-10(8)1-3-14-4-2-10/h8,12H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGWDHOMJHNFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC(=O)CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one typically involves the reaction of tris(hydroxymethyl)aminomethane hydrochloride with 1,1-dimethoxycyclohexane in the presence of para-toluenesulfonic acid monohydrate. The reaction is carried out in an anhydrous N,N-dimethylformamide (DMF) solvent under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) can be employed under basic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The spiro[5.5]undecan-3-one scaffold is versatile, with modifications at positions 2, 4, 5, and 9 significantly altering chemical and biological behavior. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one -CF3 at position 5 C10H14F3NO2 237.22 Enhanced lipophilicity; used as a lab scaffold
9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one -CH2CH2(indole) at position 9 C19H23N3O2 325.41 Potent antihypertensive activity via α1-adrenoceptor blockade
4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one -CH2(3-F-C6H4) at position 4 C15H19FN2O2 278.33 Explored for cardiovascular applications
5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride -NH2 at position 5 C11H16ClNO2 229.71 Improved solubility due to hydrochloride salt

Key Observations :

  • Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in the target compound likely increases water solubility compared to the trifluoromethyl analog but may reduce membrane permeability relative to lipophilic substituents like indole .
  • Synthetic Flexibility : Substituents at position 5 (e.g., -CF3, -NH2, -CH2OH) allow for tailored modifications for drug discovery or material science .
Antihypertensive Agents
  • 9-(2-Indol-3-ylethyl) derivative: Demonstrated the highest potency in spontaneously hypertensive rats (SHR), with activity linked to peripheral α1-adrenoceptor blockade .
  • Lower alkyl substituents : Methyl or ethyl groups at positions 4 or 5 retained activity, while bulky groups (e.g., i-propyl, n-butyl) reduced efficacy .
Antimicrobial and Functional Metabolites

Physical-Chemical Properties

While direct data for the hydroxymethyl compound are lacking, inferences can be made:

  • Melting Point : Likely lower than analogs with rigid substituents (e.g., trifluoromethyl) due to hydrogen bonding from -CH2OH .
  • Solubility: Higher in polar solvents (e.g., water, methanol) compared to non-polar analogs .

Biological Activity

5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one is a unique spiro compound characterized by its distinctive structural features, including a spiro junction between a six-membered ring and a five-membered ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1936347-87-3

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The unique hydroxymethyl group may play a critical role in enhancing its interaction with molecular targets involved in cell proliferation and survival.

The biological activity of this compound is thought to be mediated through interactions with enzymes and receptors via hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, contributing to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
1,4,9-Triazaspiro[5.5]undecan-2-onePotent METTL3 inhibitionInvolved in RNA modification
1,7-Dioxaspiro[5.5]undecaneStudied for hydrogen bonding propertiesStructural stability
This compoundAntimicrobial and anticancer propertiesHydroxymethyl group enhances reactivity

This table illustrates how this compound stands out due to its specific structural features that may enhance its biological activity compared to similar compounds.

Study on Antimicrobial Activity

In a study published in Molecules, the antimicrobial efficacy of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of this compound using various human cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, suggesting strong anticancer potential through apoptosis induction .

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